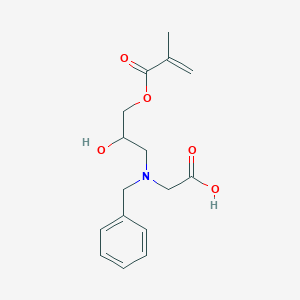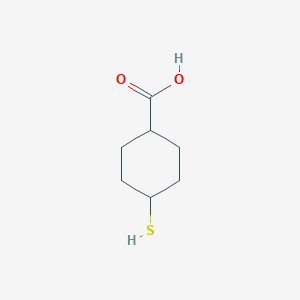
4-Sulfanylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfanylcyclohexane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as cysteine, which is a non-essential amino acid that is found in high concentrations in the human body. Cysteine plays a critical role in various physiological processes such as protein synthesis, detoxification, and antioxidant defense. The purpose of
Mecanismo De Acción
The mechanism of action of 4-Sulfanylcyclohexane-1-carboxylic acid is mainly attributed to its ability to donate a sulfhydryl group (-SH) to form disulfide bonds with other molecules. This process is critical in the formation of various proteins and enzymes in the body. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid can act as a scavenger of free radicals, which are harmful molecules that can cause cellular damage and lead to various diseases.
Efectos Bioquímicos Y Fisiológicos
4-Sulfanylcyclohexane-1-carboxylic acid has various biochemical and physiological effects on the body. It has been shown to increase glutathione levels, which is a critical antioxidant molecule that protects cells from oxidative damage. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its role in regulating blood pressure and improving insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Sulfanylcyclohexane-1-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized through various methods. Moreover, this compound is stable and can be stored for extended periods without degradation. However, one of the limitations is that it is highly reactive and can form disulfide bonds with other molecules, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-Sulfanylcyclohexane-1-carboxylic acid. One of the areas of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been studied for its role in regulating the immune system and may have potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of this compound.
Conclusion
In conclusion, 4-Sulfanylcyclohexane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its role in treating various diseases such as cancer, cardiovascular disease, and liver disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been used as a precursor for the synthesis of glutathione, which is a critical antioxidant molecule in the body. Further research is needed to understand the full potential of this compound in the treatment of various diseases.
Métodos De Síntesis
4-Sulfanylcyclohexane-1-carboxylic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of cystine with hydrochloric acid, followed by the addition of sodium hydroxide to form cysteine. Enzymatic synthesis involves the use of enzymes such as cysteine synthase and cystathionine gamma-lyase to convert cystathionine to cysteine. Microbial synthesis involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce cysteine through fermentation.
Aplicaciones Científicas De Investigación
4-Sulfanylcyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its role in treating various diseases such as cancer, cardiovascular disease, and liver disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been used as a precursor for the synthesis of glutathione, which is a critical antioxidant molecule in the body.
Propiedades
Número CAS |
105676-06-0 |
|---|---|
Nombre del producto |
4-Sulfanylcyclohexane-1-carboxylic acid |
Fórmula molecular |
C7H12O2S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
4-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H,8,9) |
Clave InChI |
KLFCJRIFKLBIEU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)S |
SMILES canónico |
C1CC(CCC1C(=O)O)S |
Sinónimos |
Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



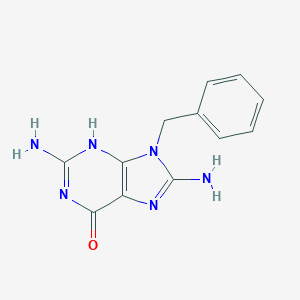

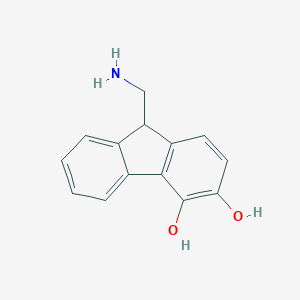
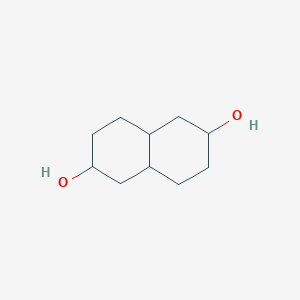



![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
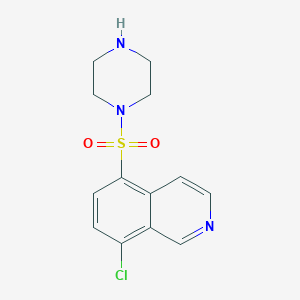

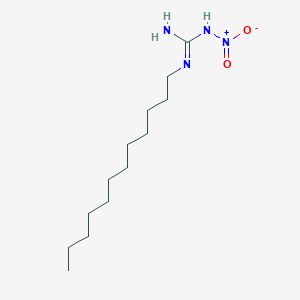

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
